molecular formula C20H16N2O4S B2535172 4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 864860-95-7

4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2535172
CAS No.: 864860-95-7
M. Wt: 380.42
InChI Key: CLFGYYFRRUMAGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of similar compounds was determined by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS .

Scientific Research Applications

Antiallergy Activity

A study conducted by Hargrave, Hess, and Oliver (1983) investigated the antiallergy activity of N-(4-substituted-thiazolyl)oxamic acid derivatives, related in structure to the chemical , revealing significant potency in the rat PCA model compared to disodium cromoglycate. These findings indicate potential applications of structurally similar compounds in developing antiallergy therapeutics Hargrave, K. D., Hess, F. K., & Oliver, J. T. (1983).

Antifungal Agents

Research by Narayana et al. (2004) on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives, which share a resemblance to the given chemical structure, suggested these compounds as potential antifungal agents. The synthesized compounds were evaluated for their antifungal activity, underscoring the relevance of similar compounds in antifungal drug development Narayana, B., Vijaya Raj, K. K., Ashalatha, B. V., Kumari, N., & Sarojini, B. (2004).

Schistosomicidal Activity

A study on the synthesis and in vitro evaluation of new benzothiazole derivatives, including N-(4-Acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-N-benzothiazol-2-yl-acetamides, by Mahran et al. (2007), identified compounds with potent schistosomicidal activity against Schistosoma mansoni, comparable to praziquantel. This highlights the potential of similar structures in crafting new classes of schistosomicidal agents Mahran, M., William, S., Ramzy, F., & Sembel, A. M. (2007).

Antimicrobial Activity

Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, revealing significant antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. This suggests that compounds with similar structural features could serve as promising leads in the development of new antimicrobial agents Anuse, D. G., Mali, S. N., Thorat, B., Yamgar, R., & Chaudhari, H. K. (2019).

Anticancer Agents

Fahim and Shalaby (2019) explored the synthesis and biological evaluation of novel benzenesulfonamide derivatives, demonstrating their potential as anticancer agents through in vitro studies. The research indicates the utility of structurally related compounds in anticancer drug discovery, highlighting their efficacy against various cancer cell lines Fahim, A. M., & Shalaby, M. A. (2019).

Mechanism of Action

Future Directions

The future directions for “4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide” and similar compounds could involve further exploration of their potential as therapeutic agents for Alzheimer’s disease . More research is needed to fully understand their mechanisms of action and to assess their safety and efficacy in clinical settings.

Properties

IUPAC Name

4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-12(23)13-2-4-14(5-3-13)19(24)22-20-21-16(11-27-20)15-6-7-17-18(10-15)26-9-8-25-17/h2-7,10-11H,8-9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFGYYFRRUMAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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